2-Phenylpyridine;rhodium(3+);heptachloride
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Overview
Description
2-Phenylpyridine;rhodium(3+);heptachloride is a coordination compound that combines 2-Phenylpyridine with rhodium in a +3 oxidation state and heptachloride as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpyridine;rhodium(3+);heptachloride typically involves the reaction of 2-Phenylpyridine with a rhodium precursor under specific conditions. One common method is the cyclometallation reaction, where 2-Phenylpyridine reacts with rhodium trichloride in the presence of a base to form the desired complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Phenylpyridine;rhodium(3+);heptachloride undergoes various types of chemical reactions, including:
Oxidation: The rhodium center can participate in oxidation reactions, often facilitated by the presence of oxidizing agents.
Reduction: Reduction reactions can occur, typically involving reducing agents that target the rhodium center.
Substitution: Ligand substitution reactions are common, where the 2-Phenylpyridine ligand can be replaced by other ligands under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Sodium borohydride, hydrazine, and other common reducing agents.
Substitution Conditions: Often involve the use of solvents like acetonitrile or dichloromethane and may require heating or the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce a variety of rhodium complexes with different ligands .
Scientific Research Applications
2-Phenylpyridine;rhodium(3+);heptachloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenylpyridine;rhodium(3+);heptachloride involves the coordination of the 2-Phenylpyridine ligand to the rhodium center, forming a stable complex. This complex can interact with various molecular targets through ligand exchange, redox reactions, and other chemical processes. The pathways involved often include the activation of C-H bonds and the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine;iridium(3+);chloride: Similar in structure but with iridium instead of rhodium, used in OLEDs and other photophysical applications.
2-Phenylpyridine;palladium(2+);chloride: Known for its catalytic properties in cross-coupling reactions and other organic transformations.
Uniqueness
2-Phenylpyridine;rhodium(3+);heptachloride is unique due to its specific coordination environment and the properties imparted by the rhodium center.
Properties
Molecular Formula |
C88H72Cl7N8Rh3+2 |
---|---|
Molecular Weight |
1798.4 g/mol |
IUPAC Name |
2-phenylpyridine;rhodium(3+);heptachloride |
InChI |
InChI=1S/8C11H9N.7ClH.3Rh/c8*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;;;;;;;;;/h8*1-9H;7*1H;;;/q;;;;;;;;;;;;;;;3*+3/p-7 |
InChI Key |
REOMGPPKQYJRQY-UHFFFAOYSA-G |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Rh+3].[Rh+3].[Rh+3] |
Origin of Product |
United States |
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